molecular formula C14H21N B13200911 3-(4-Methylphenyl)-4-propylpyrrolidine

3-(4-Methylphenyl)-4-propylpyrrolidine

Cat. No.: B13200911
M. Wt: 203.32 g/mol
InChI Key: SDLYJQGZRSJHFQ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The compound features a 4-methylphenyl group attached to the third position and a propyl group attached to the fourth position of the pyrrolidine ring.

Preparation Methods

The synthesis of 3-(4-Methylphenyl)-4-propylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with propylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Methylphenyl)-4-propylpyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methylphenyl)-4-propylpyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-Methylphenyl)-4-propylpyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the 4-methylphenyl and propyl substituents.

    4-Methylpyrrolidine: A derivative with a methyl group attached to the pyrrolidine ring.

    4-Propylpyrrolidine: A derivative with a propyl group attached to the pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(4-methylphenyl)-4-propylpyrrolidine

InChI

InChI=1S/C14H21N/c1-3-4-13-9-15-10-14(13)12-7-5-11(2)6-8-12/h5-8,13-15H,3-4,9-10H2,1-2H3

InChI Key

SDLYJQGZRSJHFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC=C(C=C2)C

Origin of Product

United States

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